
2-(4-chlorophenoxy)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-chlorophenoxy)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and evaluated for various biological activities, such as insect growth regulation and antibacterial properties .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the precursor 4-chlorophenoxyacetic acid, which is then transformed through processes like esterification, treatment with hydrazine hydrate, and ring closure reactions to yield the desired acetamide derivatives . The synthesis is confirmed using spectroscopic techniques such as FT-IR, NMR, and ESI-MS, ensuring the correct structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using various spectroscopic techniques. For instance, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is confirmed using FT-IR, 1D-NMR, 2D-NMR, and ESI-MS . Additionally, crystal structures of similar C,N-disubstituted acetamides have been determined, revealing the presence of hydrogen bonds and halogen-π interactions that contribute to the stability of the molecular conformation .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their synthesis and the functional groups present in their structures. For example, the presence of the acetamide group suggests potential reactivity through nucleophilic substitution reactions. The bio-assay results indicate that these compounds can interact with biological systems, implying that they may undergo metabolic transformations or participate in binding interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using computational methods such as density functional theory (DFT). Parameters like molecular geometry, vibrational frequencies, and HOMO-LUMO energies are calculated to describe the global reactivity descriptors, which are crucial for understanding the bioactivity of the compounds . The solubility and stability of these compounds in different phases are also evaluated using models like the integral equation formalism polarization continuum model (IEF-PCM) .
Applications De Recherche Scientifique
Chlorophenols in Environmental Science
Chlorophenols (CPs) are studied for their environmental impact, particularly as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). CPs have been identified as products of incomplete combustion and can undergo several pathways leading to the formation of dioxins. These studies are crucial for understanding and mitigating the environmental release of toxic compounds (Peng et al., 2016).
Arylmethylidenefuranones in Organic Chemistry
Research on arylmethylidene derivatives of 3H-furan-2-ones explores their reactions with various nucleophiles, leading to a wide range of compounds like amides, pyrrolones, and pyridazinones. This highlights the versatility of furan derivatives in synthesizing biologically active molecules and potential pharmaceuticals (Kamneva et al., 2018).
Bioactive Furanyl- and Thienyl-Substituted Compounds
Furan and thiophene rings are significant in drug design due to their presence in bioactive molecules. This review emphasizes the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogs with furanyl or thienyl substituents, demonstrating their potential in antiviral, antitumor, and other therapeutic areas (Ostrowski, 2022).
Pyridazinone Compounds as COX-2 Inhibitors
Pyridazinone derivatives are explored for their pharmacological properties, such as selective inhibition of COX-2, an enzyme involved in inflammation and pain. This research underlines the importance of pyridazinone scaffolds in developing new therapeutic agents (Asif, 2016).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-13-3-5-14(6-4-13)26-12-17(23)20-9-11-25-18-8-7-15(21-22-18)16-2-1-10-24-16/h1-8,10H,9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJOJIPKLOVLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)OCCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


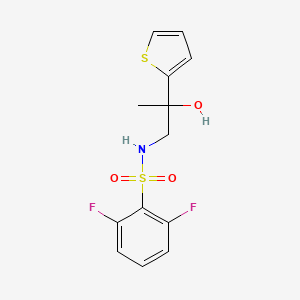
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide](/img/structure/B2505615.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)
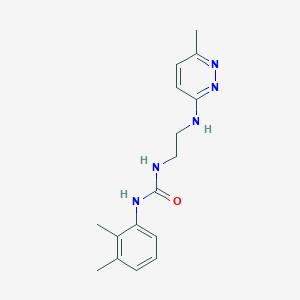
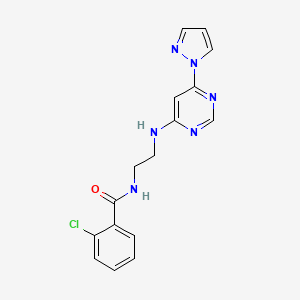
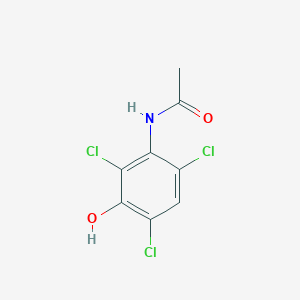
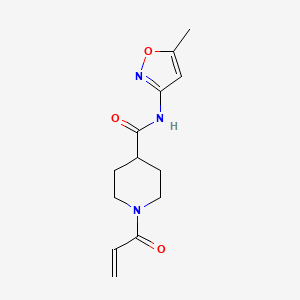
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505626.png)
![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)
![N-[[1-(2-Chlorophenyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2505629.png)


![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2505633.png)